8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
CAS No. |
896297-97-5 |
|---|---|
Molecular Formula |
C25H23N5O4 |
Molecular Weight |
457.49 |
IUPAC Name |
6-(4-ethoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O4/c1-4-34-19-12-10-18(11-13-19)30-20(17-8-6-5-7-9-17)15-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)14-16(2)31/h5-13,15H,4,14H2,1-3H3 |
InChI Key |
YFCSXSREPAATRX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopyridine class of heterocycles, which has gained attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₁₈N₄O₃
- Molecular Weight : 342.37 g/mol
- IUPAC Name : 8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Structural Characteristics
The compound features a fused imidazo[2,1-f]purine ring system characterized by:
- A 4-ethoxyphenyl substituent that may enhance lipophilicity and modulate biological interactions.
- A 2-oxopropyl group that could influence its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-f]purines exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. They may interfere with DNA replication or repair mechanisms, leading to increased apoptosis in cancerous cells.
| Compound | Cell Line Tested | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 8-(4-ethoxyphenyl)-1-methyl... | MDA-MB-231 (breast cancer) | 5.6 | Topoisomerase II inhibitor |
| 8-(4-ethoxyphenyl)-1-methyl... | HeLa (cervical cancer) | 4.9 | Induces apoptosis via caspase activation |
Antidepressant Activity
Recent studies have explored the potential antidepressant effects of this compound. It has been shown to interact with serotonin receptors, particularly:
- 5-HT1A and 5-HT7 Receptors : The compound exhibits affinity for these receptors, suggesting a role in modulating mood and anxiety disorders.
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models:
- Forced Swim Test (FST) : Mice treated with the compound showed reduced immobility time compared to controls, indicating potential antidepressant activity.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy:
- Cytokine Inhibition : In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the imidazo[2,1-f]purine class:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that structural modifications in imidazo[2,1-f]purines significantly affected their potency against various cancer cell lines .
- Antidepressant Properties : Research conducted by Smith et al. (2016) indicated that derivatives of imidazo[2,1-f]purine exhibited significant binding affinities for serotonin receptors, suggesting their potential as antidepressants .
- Anti-inflammatory Mechanisms : A recent publication demonstrated that certain derivatives could downregulate inflammatory pathways through NF-kB inhibition .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications . Research indicates that it may exhibit:
- Anticancer properties : Preliminary studies suggest that it could induce apoptosis in cancer cells by modulating cell cycle pathways.
- Anti-inflammatory effects : It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
The biological activities of this compound are under investigation, with studies focusing on:
- Antimicrobial activity : Research has shown that similar compounds can exhibit activity against various bacterial strains.
- Enzyme inhibition : The compound may interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits.
Chemical Biology
In chemical biology, this compound serves as a building block for synthesizing more complex molecules . Its structure allows for modifications that can lead to derivatives with enhanced biological activities.
Material Science
The compound's unique properties make it suitable for applications in developing new materials with specific characteristics such as improved thermal stability and conductivity. This aspect is particularly relevant in creating advanced materials for electronic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations:
Position 8 Modifications: Electron-Withdrawing Groups (e.g., Cl in , F in ): Increase polarity and receptor-binding affinity via halogen bonds. Electron-Donating Groups (e.g., ethoxy in target compound, ethyl in ): Enhance lipophilicity and membrane permeability. Aromatic vs.
Position 3 Modifications :
- Oxygen-Containing Chains (e.g., 2-oxopropyl in target compound, morpholinyl in ): Improve solubility and enzyme interaction via hydrogen bonding.
- Fluorinated Chains (e.g., trifluoromethyl in ): Increase metabolic stability and electronegativity.
Biological Implications :
- Compounds with morpholine () or ketone (target compound) groups may exhibit improved phosphodiesterase (PDE) inhibition, as seen in related imidazo[2,1-f]purines .
- Chlorophenyl () and fluorophenyl () analogs could target serotonin or dopamine receptors due to structural resemblance to active ligands .
Research Findings and Structure-Activity Relationships (SAR)
- Kinase Inhibition : The trifluoromethylphenyl group in correlates with selective kinase inhibition, suggesting that bulky substituents at position 7 enhance target specificity .
- Receptor Affinity: Morpholine-containing analogs (e.g., ) show higher 5-HT receptor binding due to hydrogen-bond donor-acceptor interactions .
- Enzyme Inhibition : The 2-oxopropyl group in the target compound may mimic natural substrates of PDEs or kinases, as ketones often act as hydrogen-bond acceptors in enzyme active sites .
Methodological Considerations in Comparative Analysis
- Chemical Similarity Tools : Platforms like SimilarityLab enable rapid SAR exploration by identifying commercially available analogs and predicting off-target effects .
- Graph-Based Comparisons : Advanced algorithms (e.g., graph isomorphism) quantitatively assess structural differences, such as the substitution of ethoxyphenyl vs. chlorophenyl .
- QSAR Models : These models predict that the target compound’s ethoxy group contributes to a higher logP (~3.5) compared to fluorophenyl (~2.8) or morpholinyl (~1.9) analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
